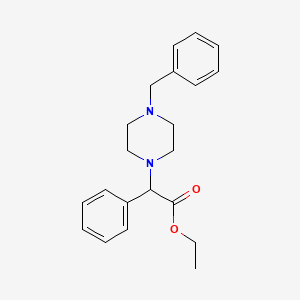

Ethyl 2-(4-benzylpiperazino)-2-phenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-phenylpiperazine, a related compound, starts from phenylacetic acid and involves chlorination, amination, and reduction steps to yield the final product with an overall yield of 31.7% . Although the exact synthesis of Ethyl 2-(4-benzylpiperazino)-2-phenylacetate is not described, similar synthetic strategies could be employed, such as starting with a suitable phenylacetate derivative and introducing the benzylpiperazine group through nucleophilic substitution or other coupling reactions.

Molecular Structure Analysis

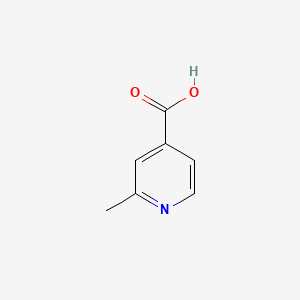

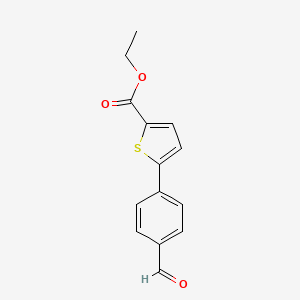

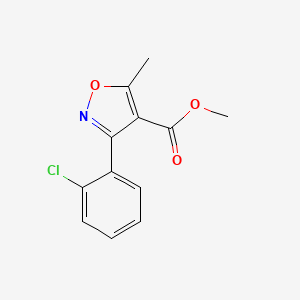

The molecular structure of Ethyl 2-(4-benzylpiperazino)-2-phenylacetate would consist of a phenyl ring, a piperazine ring, and an ester linkage. The phenyl ring provides aromaticity, which is a common feature in drug molecules for pi-pi interactions. The piperazine ring is a flexible, saturated heterocycle that can adopt various conformations to fit into biological targets. The ester linkage is a functional group that can be involved in hydrolysis reactions, potentially modifying the compound's bioactivity or solubility.

Chemical Reactions Analysis

While the specific chemical reactions of Ethyl 2-(4-benzylpiperazino)-2-phenylacetate are not detailed in the provided papers, compounds with similar structures can undergo a variety of chemical transformations. For example, esters can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols . Piperazine rings can be functionalized through electrophilic substitution or can act as nucleophiles in displacement reactions. The benzyl group could also be modified or removed through hydrogenation or halogenation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(4-benzylpiperazino)-2-phenylacetate can be inferred based on the properties of similar compounds. Esters generally have distinct odors and are less polar than their corresponding carboxylic acids, which affects their solubility in water and organic solvents . The presence of aromatic rings and a piperazine moiety would influence the compound's melting point, boiling point, and its ability to form intermolecular interactions, such as hydrogen bonds and pi-stacking, which are important for its potential biological activity.

Scientific Research Applications

Phenylpiperazine Derivatives: A Patent Review

Phenylpiperazine derivatives, which include compounds similar to Ethyl 2-(4-benzylpiperazino)-2-phenylacetate, have been identified as versatile scaffolds in medicinal chemistry, particularly for CNS disorders. Despite their proven "druglikeness," these compounds are often underutilized outside the CNS therapeutic area. The review suggests that the N-phenylpiperazine subunit, through appropriate modifications, could yield new classes of hits and prototypes for various therapeutic fields, indicating a broader potential application of such compounds beyond what is currently recognized (Maia, Tesch, & Fraga, 2012).

Antioxidant Capacity Reaction Pathways

The ABTS/PP decolorization assay, a method to evaluate antioxidant capacity, highlights the diverse reaction pathways of antioxidants, including those related to phenolic nature compounds. This suggests that derivatives of Ethyl 2-(4-benzylpiperazino)-2-phenylacetate might also be explored for their antioxidant activities, given the structural flexibility for modification to enhance specific biological interactions (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Human Urinary Carcinogen Metabolites

Research into human urinary carcinogen metabolites, including the study of minor alcohol metabolites like Ethyl glucuronide (EtG), provides a framework for investigating the metabolic pathways and potential carcinogenic risks associated with various substances, including those structurally related to Ethyl 2-(4-benzylpiperazino)-2-phenylacetate. This area of study is crucial for understanding the long-term health implications of exposure to such compounds (Hecht, 2002).

Toxicological Review of Ethyl Tertiary-Butyl Ether

A comprehensive review of the toxicology of Ethyl tertiary-butyl ether (ETBE) offers insights into the metabolism, biological effects, and potential health risks of ether compounds, including Ethyl 2-(4-benzylpiperazino)-2-phenylacetate. This research highlights the complexity of assessing risk and the need for detailed study on the biological interactions of such compounds (Mcgregor, 2007).

properties

IUPAC Name |

ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-2-25-21(24)20(19-11-7-4-8-12-19)23-15-13-22(14-16-23)17-18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPIBXSABLGXRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001221924 |

Source

|

| Record name | Ethyl α-phenyl-4-(phenylmethyl)-1-piperazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-benzylpiperazino)-2-phenylacetate | |

CAS RN |

863305-86-6 |

Source

|

| Record name | Ethyl α-phenyl-4-(phenylmethyl)-1-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863305-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α-phenyl-4-(phenylmethyl)-1-piperazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)